Bis-propargyl-PEG5

PROTAC Linker Click Chemistry Bioconjugation

Bis-propargyl-PEG5 (CAS 159428-42-9, C14H22O5, MW 270.3 g/mol) is a homobifunctional polyethylene glycol (PEG) crosslinker comprising five ethylene oxide repeat units (PEG5) flanked by two terminal propargyl groups. These terminal alkynes enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with azide-bearing compounds or biomolecules to yield stable 1,2,3-triazole linkages.

Molecular Formula C14H22O5
Molecular Weight 270.32 g/mol
Cat. No. B1667522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-propargyl-PEG5
SynonymsBis-propargyl-PEG5
Molecular FormulaC14H22O5
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2
InChIKeyFCPHAZIYRMYSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-propargyl-PEG5: Technical Specifications and Procurement-Ready Overview


Bis-propargyl-PEG5 (CAS 159428-42-9, C14H22O5, MW 270.3 g/mol) is a homobifunctional polyethylene glycol (PEG) crosslinker comprising five ethylene oxide repeat units (PEG5) flanked by two terminal propargyl groups . These terminal alkynes enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with azide-bearing compounds or biomolecules to yield stable 1,2,3-triazole linkages [1]. The compound exhibits a predicted LogP of -0.300, 5 hydrogen bond acceptor counts, and 14 rotatable bonds . Bis-propargyl-PEG5 is commercially available in ≥98% purity and serves as a PEG-based PROTAC linker and a versatile crosslinking reagent in bioconjugation and nanomaterial synthesis applications [2].

Bis-propargyl-PEG5: Why Generic PEG-Linker Substitution Compromises Reproducibility


Homobifunctional PEG-propargyl linkers are not interchangeable across different PEG chain lengths. The number of ethylene oxide repeat units governs critical physicochemical parameters—molecular weight, LogP, rotatable bond count, aqueous solubility, and linker flexibility—that directly affect conjugation efficiency, crosslinked network topology, and downstream biological performance . Substituting a PEG4 analog for a PEG5 analog alters molecular spacing by approximately 44 g/mol (MW difference: 226.3 vs. 270.3) and reduces the number of rotatable bonds, which constrains conformational freedom during ternary complex formation in PROTAC applications [1]. Similarly, using a longer PEG6 or PEG7 variant increases hydrophilicity (LogP shift) and extends the spatial reach of the linker, potentially disrupting optimal target-ligase proximity . Procurement of Bis-propargyl-PEG5 specifically—rather than a generic bis-propargyl-PEG—ensures that the precise PEG5 length-dependent properties documented in validated synthetic protocols are faithfully reproduced .

Bis-propargyl-PEG5: Quantitative Differentiation Evidence for Scientific Selection


Bis-propargyl-PEG5 vs. Bis-propargyl-PEG4: Molecular Weight and Rotatable Bond Comparison

Bis-propargyl-PEG5 exhibits a molecular weight of 270.3 g/mol and contains 14 rotatable bonds, compared to Bis-propargyl-PEG4 (MW 226.3 g/mol, 12 rotatable bonds). The PEG5 variant provides one additional ethylene oxide repeat unit, increasing molecular weight by approximately 44 g/mol and adding two rotatable bonds [1]. This incremental change modifies the linker's conformational flexibility and spatial reach in bioconjugation applications. The molecular weight difference represents a 19.4% increase over the PEG4 analog, while the rotatable bond count increases by 16.7% [1].

PROTAC Linker Click Chemistry Bioconjugation

Bis-propargyl-PEG5 vs. Bis-propargyl-PEG6: Hydrophilicity and LogP Comparison

The predicted LogP (XLogP3) of Bis-propargyl-PEG5 is -0.300, reflecting the hydrophilicity contributed by the five-unit PEG spacer . Bis-propargyl-PEG6, with six PEG units (MW 314.4 g/mol), possesses a longer PEG chain that increases hydrophilicity and aqueous solubility relative to the PEG5 variant [1]. While quantitative LogP values for PEG6 are not explicitly reported, the trend of decreasing LogP with increasing PEG chain length is well-established for this compound class [1]. The PEG5 chain length provides an intermediate hydrophilicity profile, balancing aqueous solubility with retention of sufficient lipophilicity for membrane permeability in cellular assays .

PROTAC Linker Click Chemistry Aqueous Solubility

Bis-propargyl-PEG5: Validated Application in Anti-Zika Carbohydrate Receptor Synthesis

Bis-propargyl-PEG5 has been specifically employed as a linker in the synthesis of carbohydrate receptors (SCRs) with anti-Zika virus activity . This application demonstrates successful functional utility of the PEG5 spacer length in a validated biological context. In contrast, bis-propargyl-PEG4 has been utilized in the synthesis of demethylvancomycin dimers, indicating that different PEG chain lengths have been empirically selected for distinct synthetic targets based on their specific structural requirements [1]. The PEG5 variant bridges the gap between shorter PEG4 and longer PEG6-PEG7 linkers, offering a validated scaffold for SCR construction where precise molecular spacing influences receptor binding affinity.

PROTAC Linker Anti-Zika SCRs Click Chemistry

Bis-propargyl-PEG5 vs. Bis-propargyl-PEG4/PEG6: DMSO Solubility Comparison

Bis-propargyl-PEG5 demonstrates DMSO solubility of 100 mg/mL (318.10 mM when ultrasonic treatment is applied) [1]. This quantitative solubility benchmark provides a procurement-relevant specification for researchers preparing stock solutions. While comparative DMSO solubility data for Bis-propargyl-PEG4 and Bis-propargyl-PEG6 are not explicitly published, the reported solubility value for Bis-propargyl-PEG5 establishes a measurable performance parameter for formulation and experimental design [1].

PROTAC Linker Solubility Formulation

Bis-propargyl-PEG5 Hydrogen Bonding Profile vs. PEG Length Class

Bis-propargyl-PEG5 contains 5 hydrogen bond acceptor atoms and 0 hydrogen bond donors, a profile directly attributable to its five-unit PEG chain . This hydrogen bonding capacity influences aqueous solubility and biomolecular interactions. In contrast, shorter PEG variants (PEG4: 4 acceptor atoms) and longer PEG variants (PEG6: 6 acceptor atoms) exhibit proportionally scaled hydrogen bonding profiles that affect solubility and potential non-specific binding in biological systems . The absence of hydrogen bond donors eliminates a potential source of pH-dependent charge variation and non-specific electrostatic interactions that could confound biological assays .

PROTAC Linker Click Chemistry Physicochemical Properties

Bis-propargyl-PEG5: Optimized Application Scenarios for Scientific Procurement


PROTAC Linker Synthesis Requiring Intermediate PEG5 Spacer Length

Bis-propargyl-PEG5 serves as a PEG-based PROTAC linker where the five-unit PEG chain provides a specific molecular weight (270.3 g/mol) and rotatable bond count (14) . This intermediate spacer length balances linker flexibility with conformational constraint, enabling formation of the ternary complex between target protein and E3 ligase without introducing excessive spacer reach that may reduce degradation efficiency . Procurement of Bis-propargyl-PEG5 ensures the precise PEG5 length documented in PROTAC design literature is faithfully reproduced, avoiding the functional consequences of unintended PEG chain length substitution .

Synthesis of Anti-Zika Carbohydrate Receptors (SCRs)

Bis-propargyl-PEG5 is specifically validated for use in the synthesis of carbohydrate receptors (SCRs) exhibiting anti-Zika virus activity . The PEG5 spacer length is empirically established in published synthetic protocols for this application class . Researchers developing anti-Zika SCRs should procure Bis-propargyl-PEG5 rather than alternative PEG lengths (e.g., PEG4 or PEG6) to ensure reproducibility with the established synthetic route and to maintain the molecular spacing critical for receptor-target binding interactions .

CuAAC Click Chemistry Crosslinking Requiring Quantified DMSO Solubility

For applications requiring precise stock solution preparation in organic solvents, Bis-propargyl-PEG5 offers a documented DMSO solubility of 100 mg/mL (318.10 mM) with ultrasonic treatment . This quantified solubility benchmark enables accurate formulation for CuAAC click chemistry reactions where the homobifunctional propargyl groups react with azide-bearing compounds to form stable triazole linkages . Researchers prioritizing reproducible solution preparation should select Bis-propargyl-PEG5 based on this published solubility specification .

Bioconjugation Requiring Intermediate Hydrophilicity (LogP -0.300)

Bis-propargyl-PEG5 exhibits a predicted LogP (XLogP3) of -0.300, providing a quantifiable intermediate hydrophilicity profile . This property positions the compound between shorter, less hydrophilic PEG4 variants and longer, more hydrophilic PEG6/PEG7 variants . For bioconjugation applications where excessive aqueous solubility may reduce cellular uptake or alter pharmacokinetic behavior, Bis-propargyl-PEG5 offers a measurable, balanced LogP value that supports both aqueous handling and membrane-compatible properties .

Technical Documentation Hub

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